molecular formula C22H17NO4 B11274319 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide

Cat. No.: B11274319
M. Wt: 359.4 g/mol
InChI Key: SONCCRAYUBVBRQ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 2 with a 4-methylbenzoyl group and at position 6 with a furan-2-carboxamide moiety. Its molecular formula is C₂₄H₁₉NO₄ (calculated based on structural analysis), with a molecular weight of 385.42 g/mol. The compound’s design suggests applications in medicinal chemistry, leveraging benzofuran’s prevalence in bioactive molecules for targeting enzymes or receptors .

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide

InChI

InChI=1S/C22H17NO4/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-10-9-16(12-19(17)27-21)23-22(25)18-4-3-11-26-18/h3-12H,1-2H3,(H,23,25)

InChI Key

SONCCRAYUBVBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the furan-2-carboxamide group and the 4-methylbenzoyl group through various organic reactions such as Friedel-Crafts acylation and amide formation.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide/Furanamide Group

a) 4-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • Molecular Formula: C₂₄H₁₈ClNO₃
  • Molecular Weight : 403.86 g/mol
  • Key Difference : Replaces the furan-2-carboxamide with a chlorinated benzamide.
  • This substitution is common in kinase inhibitors where hydrophobic interactions are critical .
b) 4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • Molecular Formula: C₂₈H₂₇NO₃
  • Molecular Weight : 425.52 g/mol
  • Key Difference : Incorporates a bulky tert-butyl group on the benzamide.
  • Impact : The tert-butyl group enhances metabolic stability by shielding the amide bond from enzymatic degradation. However, it may reduce binding affinity due to steric hindrance .
c) Target Compound (Furan-2-carboxamide derivative)
  • Molecular Formula: C₂₄H₁₉NO₄
  • Molecular Weight : 385.42 g/mol
  • Advantage : The furan ring’s lower steric demand and higher electronegativity (vs. benzene) may improve solubility and facilitate interactions with polar residues in target proteins.

Core Heterocycle Modifications

a) 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
  • Key Feature : Replaces the 4-methylbenzoyl group with a biphenylcarbonyl moiety and adds a benzodioxin substituent.
  • This structure is prevalent in compounds targeting GPCRs or serotonin receptors .
b) N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
  • Key Feature : Incorporates a sulfone-containing tetrahydrothiophene and 4-ethoxybenzyl group.
  • The ethoxybenzyl moiety may enhance CNS penetration due to its moderate lipophilicity .

Functional Group Additions in Related Scaffolds

a) GSK8175 Analogs (Oxazolidinone-Benzofuran Hybrids)
  • Example : (S)-6-(4-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide.
  • Key Feature: Introduces an oxazolidinone ring, a known pharmacophore in antibiotics (e.g., linezolid).
  • Impact: The oxazolidinone moiety confers antibacterial activity by inhibiting bacterial protein synthesis. The cyclopropyl group may reduce metabolic clearance .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C₂₄H₁₉NO₄ 385.42 Furan-2-carboxamide 3.2
4-Chloro-Benzamide analog C₂₄H₁₈ClNO₃ 403.86 4-Chlorobenzamide 4.1
4-tert-Butyl-Benzamide analog C₂₈H₂₇NO₃ 425.52 4-tert-Butylbenzamide 5.3
Biphenyl-Benzodioxin analog C₃₁H₂₂N₂O₅ 502.52 Biphenylcarbonyl, benzodioxin 4.8
Oxazolidinone-Benzofuran hybrid C₂₈H₂₂BrF₂N₂O₄ 577.39 Oxazolidinone, cyclopropyl 3.9

Research Findings and Implications

  • Solubility vs. Permeability : The furan derivative’s lower logP (3.2 vs. 4.1–5.3 in analogs) suggests better aqueous solubility, critical for oral bioavailability.
  • Bioactivity Clues: Analogs with halogenated or bulky groups (e.g., 4-chloro, tert-butyl) are often explored in oncology, while oxazolidinone hybrids indicate antibacterial applications.

Biological Activity

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]furan-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound's unique structure, featuring a fused benzofuran and a carboxamide moiety, suggests diverse interactions with biological targets.

The molecular formula of this compound is C24H19NO3C_{24}H_{19}NO_3 with a molecular weight of approximately 373.41 g/mol. The compound exhibits a logP value of 4.2955, indicating moderate lipophilicity, which is favorable for membrane permeability.

PropertyValue
Molecular FormulaC24H19NO3
Molecular Weight373.41 g/mol
LogP4.2955
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The binding affinity to these targets can modulate various biological processes, including cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown inhibition of serine-threonine kinases, which are crucial in cancer cell signaling pathways.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction.
  • Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Studies

Recent studies have highlighted the cytotoxic effects of benzofuran derivatives on various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant inhibitory concentrations (IC50) against leukemia and lung cancer cells.

Case Study: Cytotoxicity Assay

A study conducted on a related benzofuran derivative showed an IC50 value of 5 μM against K562 leukemia cells, indicating potent cytotoxicity without affecting normal cells . This suggests that structural modifications in the benzofuran core can enhance selectivity towards cancerous cells.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural features:

Structural FeatureEffect on Activity
Methyl SubstituentsEnhance lipophilicity and receptor binding
Benzoyl GroupIncreases potency by stabilizing the active conformation
Furan RingContributes to electron delocalization, enhancing reactivity

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